molecular formula C25H23N3O5S B2679413 Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-77-4

Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2679413
M. Wt: 477.54
InChI Key: CCMQZBRFHQPZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a chemical compound with the molecular formula C25H23N3O5S and a molecular weight of 477.541. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, I found a related study on the synthesis of a similar compound, Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate2. The study employed a multicomponent synthesis for the compound. An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give a specific product2. Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester2. This might provide some insights into the possible synthesis methods for the compound you’re interested in.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C25H23N3O5S1. Unfortunately, I couldn’t find more detailed information on its molecular structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I’m sorry, but I couldn’t find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Characterization

The compound Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate has been involved in various synthetic and characterization studies. For instance, Albreht et al. (2009) demonstrated transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of similar compounds in synthesizing heterocyclic systems with potential biological activities (Albreht, Uršič, Svete, & Stanovnik, 2009). Similarly, Nassar et al. (2015) outlined an efficient method to obtain a structurally related compound, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, demonstrating its use in generating a series of pyrazolo[3,4-d]pyrimidine and other derivatives with significant effects in mouse tumor model cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial and Cytotoxic Activity

The research also extends to the exploration of antimicrobial and cytotoxic activities. For example, Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, indicating the antimicrobial potential of such compounds (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). Additionally, the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by Hassan et al. (2014) were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's relevance in developing potential cancer therapies (Hassan, Hafez, & Osman, 2014).

Fluorescence and Inhibitory Properties

Wu et al. (2006) exploited the unique reactivity of a related compound, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which was found to be a novel fluorescent molecule. This highlights the potential of utilizing Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate and its analogues in fluorescent tagging and molecular imaging applications (Yan‐Chao Wu et al., 2006).

Safety And Hazards

This compound is not intended for human or veterinary use and is available for research use only1. Specific safety and hazard information was not available.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound.


properties

IUPAC Name

ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-5-33-25(31)21-19-13-34-23(26-22(29)16-11-14(2)10-15(3)12-16)20(19)24(30)28(27-21)17-6-8-18(32-4)9-7-17/h6-13H,5H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMQZBRFHQPZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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